molecular formula C21H17BrN2O2S B11545516 O-{4-[(2-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

O-{4-[(2-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

Cat. No.: B11545516
M. Wt: 441.3 g/mol
InChI Key: IJPMNHNYLVOHMG-UHFFFAOYSA-N
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Description

4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(2-METHYLPHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C21H17BrN2O2S This compound is known for its unique structural features, which include a bromophenyl group, a carbamothioyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(2-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenyl isothiocyanate with 2-methylphenylamine to form an intermediate thiourea derivative. This intermediate is then reacted with 4-hydroxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(2-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(2-METHYLPHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(2-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer effects may result from the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)carbamothioyl]benzamide
  • 4-{[(4-bromophenyl)carbamothioyl]amino}benzamide
  • 4-{[(4-bromophenyl)carbamothioyl]oxy}-N-(naphthalen-2-yl)benzamide

Uniqueness

4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(2-METHYLPHENYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17BrN2O2S

Molecular Weight

441.3 g/mol

IUPAC Name

O-[4-[(2-methylphenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate

InChI

InChI=1S/C21H17BrN2O2S/c1-14-4-2-3-5-19(14)24-20(25)15-6-12-18(13-7-15)26-21(27)23-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,27)(H,24,25)

InChI Key

IJPMNHNYLVOHMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)Br

Origin of Product

United States

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